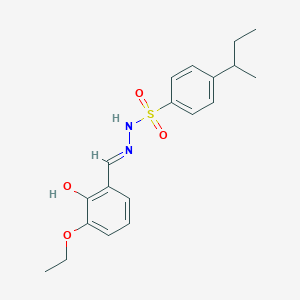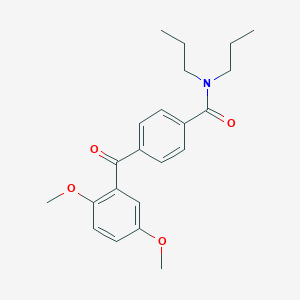
4-sec-butyl-N'-(3-ethoxy-2-hydroxybenzylidene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-sec-butyl-N'-(3-ethoxy-2-hydroxybenzylidene)benzenesulfonohydrazide, also known as HSYA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a hydrazide derivative of benzenesulfonohydrazide and has been shown to have a wide range of pharmacological effects.
Mécanisme D'action
The exact mechanism of action of 4-sec-butyl-N'-(3-ethoxy-2-hydroxybenzylidene)benzenesulfonohydrazide is not fully understood. However, studies have shown that it can modulate various signaling pathways in cells, including the PI3K/Akt pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve mitochondrial function, and enhance synaptic plasticity. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-sec-butyl-N'-(3-ethoxy-2-hydroxybenzylidene)benzenesulfonohydrazide in lab experiments is its relatively low toxicity. Studies have shown that this compound has a high safety profile and can be used at relatively high concentrations without causing significant toxicity. However, one limitation of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of this compound for use in cell culture or animal studies.
Orientations Futures
There are several potential future directions for research on 4-sec-butyl-N'-(3-ethoxy-2-hydroxybenzylidene)benzenesulfonohydrazide. One area of interest is its potential therapeutic applications in Alzheimer's disease. Further studies are needed to determine the optimal dosing and treatment duration for this compound in animal models of Alzheimer's disease. Additionally, more research is needed to determine the potential anticancer effects of this compound and its mechanism of action in cancer cells. Finally, studies are needed to determine the potential side effects and toxicity of this compound in humans.
Méthodes De Synthèse
4-sec-butyl-N'-(3-ethoxy-2-hydroxybenzylidene)benzenesulfonohydrazide can be synthesized through a simple reaction between 3-ethoxy-2-hydroxybenzaldehyde and 4-sec-butylbenzenesulfonylhydrazide in the presence of a catalyst such as acetic acid. The reaction yields a yellow crystalline product that can be purified through recrystallization.
Applications De Recherche Scientifique
4-sec-butyl-N'-(3-ethoxy-2-hydroxybenzylidene)benzenesulfonohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. Studies have also shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to have potential anticancer effects, particularly in breast cancer cell lines.
Propriétés
IUPAC Name |
4-butan-2-yl-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-14(3)15-9-11-17(12-10-15)26(23,24)21-20-13-16-7-6-8-18(19(16)22)25-5-2/h6-14,21-22H,4-5H2,1-3H3/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHNXAROIBWTQM-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C(=CC=C2)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-methylpiperidine](/img/structure/B6017383.png)

![ethyl 3-(2-chlorophenyl)-3-[(2-phenylbutanoyl)amino]propanoate](/img/structure/B6017391.png)
![ethyl 5-(4-biphenylylmethylene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6017392.png)
![4-{5-[(2-bromo-4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6017397.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-butynamide](/img/structure/B6017400.png)
![3,4-dimethoxybenzaldehyde [5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6017403.png)
![5-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}-2-pyrimidinamine](/img/structure/B6017405.png)
![5-(2-bromo-4,5-dimethoxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6017408.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-(3-thienylmethyl)-2-pyridinamine](/img/structure/B6017434.png)
![9,11-dimethoxy-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinolin-6-one](/img/structure/B6017436.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6017446.png)

![N-(5-chloro-2-methylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6017451.png)